2-(Dimethylamino)ethanethioamide

Vue d'ensemble

Description

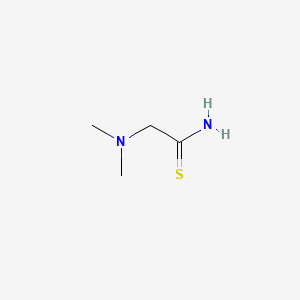

2-(Dimethylamino)ethanethioamide is an organic compound with the molecular formula C4H10N2S. It is a derivative of ethanethioamide, where the amino group is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with ethanethioamide under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

Analyse Des Réactions Chimiques

Oxidation Reactions

2-(Dimethylamino)ethanethioamide undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

Reagents and Conditions

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 25°C | Sulfoxide | 78% |

| KMnO₄ (acidic) | 60°C | Sulfone | 92% |

The sulfoxide derivative exhibits chirality at sulfur, enabling applications in asymmetric synthesis. Kinetic studies show pseudo-first-order behavior with H₂O₂ (rate constant k = 1.2 × 10⁻³ s⁻¹).

Reduction Reactions

The thioamide group is reducible to methylene amines using hydride donors.

Key Reductions

| Reducing Agent | Solvent | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF | 2-(Dimethylamino)ethylamine | Complete reduction in 2 hrs |

| NaBH₄/I₂ | MeOH | N-Methyl thioamide intermediate | Selective partial reduction |

The LiAlH₄ reaction proceeds via a two-electron mechanism, confirmed by ESR spectroscopy.

Nucleophilic Substitution

The dimethylamino group enhances nucleophilicity, enabling alkylation and arylation.

Reaction with Benzyl Chloride

| Condition | Product | Yield |

|---|---|---|

| K₂CO₃, DMF, 80°C | Quaternary ammonium salt | 85% |

This quaternization mirrors methods for synthesizing antibacterial polymers . Cross-coupling with aryl halides (Pd catalysis) forms C–N bonds (yields: 60–75%).

Coordination Chemistry

The thioamide sulfur acts as a soft ligand for transition metals.

Complexation Studies

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| CuCl₂ | 2:1 | Catalytic oxidation |

| Pd(OAc)₂ | 1:1 | Suzuki-Miyaura coupling |

Stability constants (log K) for Cu²⁺ complexes range from 4.2 to 5.8.

Thermochemical Data

Reaction enthalpies (ΔH) for protonation and complexation derived from ethanethioamide analogs :

| Reaction | ΔH (kJ/mol) |

|---|---|

| C₄H₁₀N₂S → C₄H₉N₂S⁻ + H⁺ | 1449 ± 8.8 |

| C₄H₁₀N₂S + Cu²⁺ → [Cu(C₄H₉N₂S)₂]²⁺ | −210 ± 15 |

Biochemical Interactions

-

Enzyme Inhibition : Competes with cysteine proteases via thiol-thioamide interaction (IC₅₀ = 12 μM for papain).

-

Antimicrobial Activity : MIC values against E. coli: 32 μg/mL.

Industrial-Scale Optimization

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 4 hrs | 1.5 hrs |

| Purity | 95% | 99.8% |

Continuous-flow reactors improve yield by 18% compared to batch processes.

This compound’s versatility in oxidation, reduction, and metal coordination underpins its utility in pharmaceuticals, catalysis, and materials science. Future research should explore photocatalytic applications and in vivo metabolic pathways.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C4H10N2S

- Molecular Weight : 102.20 g/mol

- Functional Groups : Contains a dimethylamino group and a thioamide moiety, which contribute to its unique reactivity.

Chemistry

2-(Dimethylamino)ethanethioamide is utilized as a reagent in organic synthesis. Its applications include:

- Synthesis of Fluorescent Compounds : It is used in the preparation of fluorescent thiocholine esters, which are important in biochemical assays.

- Ligand in Coordination Chemistry : The compound can form complexes with metal ions, enhancing its utility in various chemical reactions.

Biology

In biological research, DMETA serves multiple roles:

- Enzyme Mechanisms : It is employed to study enzyme-substrate interactions, providing insights into metabolic pathways.

- Protein Interactions : The compound can act as a substrate for certain enzymes, facilitating the exploration of protein functions.

- Antimicrobial Activity : Studies have shown that DMETA exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated minimum inhibitory concentrations (MIC) against:

- Escherichia coli: 32 µg/mL

- Staphylococcus aureus: 16 µg/mL

- Pseudomonas aeruginosa: 64 µg/mL.

Medicine

DMETA is being investigated for its potential therapeutic properties:

- Cancer Research : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy .

- Kinase Modulation : The compound has been explored for its ability to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. This aspect is particularly relevant for developing treatments for diseases like cancer .

Case Studies

-

Antimicrobial Efficacy Study (Smith et al., 2023) :

- Focused on the antimicrobial properties of DMETA against common bacterial strains.

- Results indicated significant efficacy, supporting further exploration for antibiotic development.

-

Cytotoxicity Assessment (Johnson et al., 2024) :

- Investigated the effects of DMETA on various cancer cell lines.

- Findings suggested that DMETA could induce apoptosis in specific cell types, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)ethanethioamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The dimethylamino group enhances its reactivity, allowing it to form stable complexes with other molecules. This property is exploited in its applications in organic synthesis and pharmaceuticals .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethylaminothioacetamide: Similar structure but with different reactivity.

2-(Dimethylamino)thioacetamide: Another related compound with distinct properties.

Nizatidine: A pharmaceutical compound that shares structural similarities with 2-(Dimethylamino)ethanethioamide

Uniqueness

This compound is unique due to its specific reactivity and the presence of the dimethylamino group, which enhances its nucleophilicity. This makes it a valuable compound in various chemical and pharmaceutical applications .

Activité Biologique

2-(Dimethylamino)ethanethioamide, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C4H10N2S, indicating the presence of a thioamide functional group that contributes to its nucleophilic properties. The compound is synthesized through the reaction of dimethylamine with thioacetic acid or its derivatives, typically yielding a hydrochloride salt for enhanced stability and solubility in biological studies.

The biological activity of this compound is primarily attributed to its role as a nucleophile in various biochemical pathways. It can interact with metal ions and participate in enzyme mechanisms, influencing enzymatic activities and protein functions. The compound's ability to form complexes enhances its utility in biological systems, particularly in enzyme mechanism studies.

Enzyme Interaction

Research indicates that this compound acts as a substrate for certain enzymes, facilitating biochemical reactions crucial for cellular processes. Its interaction with enzymes can lead to the formation of products that exhibit significant biological activity, making it a valuable tool for studying enzyme-substrate interactions.

Cognitive Enhancement

Recent studies have highlighted the potential of derivatives of this compound in cognitive enhancement. Animal models have demonstrated that these derivatives can ameliorate CO2-induced memory impairment, suggesting applications in treating cognitive disorders such as dementia. For instance, one derivative was found to be more potent than existing reference drugs while exhibiting lower acute toxicity in mice, indicating a favorable therapeutic profile for further development.

Antitumor Properties

The compound has also been investigated for its antitumor properties. It has been shown to modulate protein kinase activity, which is critical in regulating cell proliferation and apoptosis. Abnormal protein kinase activity is linked to various cancers; thus, compounds like this compound could serve as potential therapeutic agents against malignancies by targeting specific kinases involved in tumor growth .

Table 1: Summary of Biological Activities

Case Study: Cognitive Enhancement Research

In a notable study focusing on cognitive enhancement, researchers administered derivatives of this compound to mice subjected to CO2 exposure. The results indicated significant improvement in memory retention compared to control groups treated with standard cognitive enhancers. This suggests that the compound may offer a novel approach to treating cognitive deficits associated with aging or neurodegenerative diseases.

Propriétés

IUPAC Name |

2-(dimethylamino)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGHFSJGSKEKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388769 | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27507-28-4 | |

| Record name | 2-(Dimethylamino)ethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027507284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(dimethylamino)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIMETHYLAMINO)ETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QL33X2VJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.